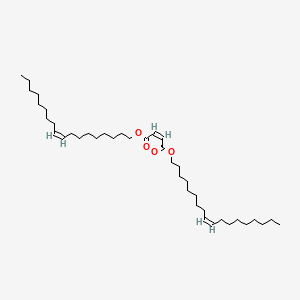
Dioleyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioleyl maleate is an organic compound with the molecular formula C40H72O4. It is an ester derived from maleic acid and oleyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioleyl maleate can be synthesized through the esterification of maleic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, maleic acid and oleyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dioleyl maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic acid and oleyl alcohol.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Maleic acid and oleyl alcohol.
Reduction: Dioleyl diol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Dioleyl maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of lipid bilayers and membrane structures.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Mecanismo De Acción
The mechanism of action of dioleyl maleate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
Diallyl maleate: Another ester of maleic acid, used in similar applications but with different physical properties.
Dimethyl maleate: A simpler ester of maleic acid, often used as a reagent in organic synthesis.
Diethyl maleate: Similar to dimethyl maleate but with slightly different solubility and reactivity.
Uniqueness
Dioleyl maleate is unique due to its long oleyl chains, which impart distinct hydrophobic properties and make it suitable for applications involving lipid interactions and polymer modifications.
Propiedades
Número CAS |
105-73-7 |
|---|---|
Fórmula molecular |
C40H72O4 |
Peso molecular |
617.0 g/mol |
Nombre IUPAC |
bis[(Z)-octadec-9-enyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C40H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36H,3-16,21-34,37-38H2,1-2H3/b19-17-,20-18-,36-35- |
Clave InChI |
KRFDIKFDEHAOAL-GSYQBMALSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
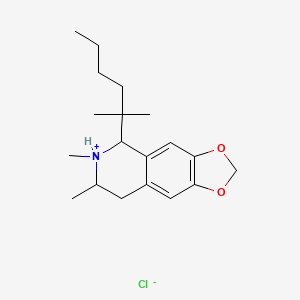

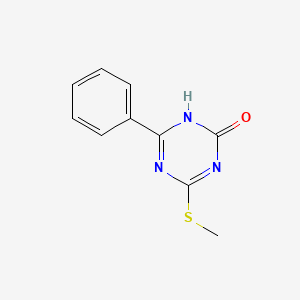

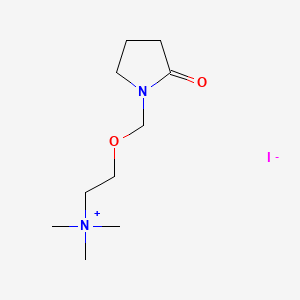

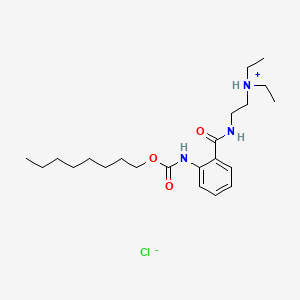

![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
